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Compound of Interest

Compound Name:

4,6-Dimethoxy-2-

(phenoxycarbonyl)aminopyrimidin

e

Cat. No.: B1337488 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound

4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine (CAS No. 89392-03-0), a key

intermediate in the synthesis of sulfonylurea herbicides. The guide includes summarized

nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, detailed experimental

protocols for its synthesis and spectroscopic analysis, and workflow diagrams to illustrate the

processes.

Compound Information
Chemical Name: 4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine

Synonyms: Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate, Phenyl N-(4,6-

dimethoxypyrimidin-2-yl)carbamate

CAS Number: 89392-03-0

Molecular Formula: C₁₃H₁₃N₃O₄

Molecular Weight: 275.26 g/mol
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Appearance: White crystalline powder.[1]

Melting Point: 118.0 to 122.0 °C.[2]

Spectroscopic Data
The following sections present the available spectroscopic data for 4,6-Dimethoxy-2-
(phenoxycarbonyl)aminopyrimidine.

The proton NMR spectrum was acquired on a 400 MHz instrument using DMSO-d₆ as the

solvent.[2][3]

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.65 s 1H Pyrimidine-H₅

7.42-7.40 m 2H Phenyl-H (ortho)

7.18-7.14 m 3H Phenyl-H (meta, para)

5.80 s 1H NH

3.96 s 6H 2 x OCH₃

Experimental ¹³C NMR data for 4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine was

not explicitly found in the reviewed literature. However, based on typical chemical shift ranges

for substituted pyrimidines and related structures, the following are the expected chemical

shifts.
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Expected Chemical Shift
(δ) ppm

Assignment Notes

~170 C=O (Carbamate)
Carbonyl carbons are typically

found in this downfield region.

~160 C₄, C₆ (Pyrimidine)

Carbons attached to oxygen

and adjacent to nitrogen are

deshielded.

~158 C₂ (Pyrimidine)
Carbon attached to two

nitrogens is highly deshielded.

~150 C (Phenyl, attached to O)

Quaternary carbon of the

phenyl ring attached to the

carbamate oxygen.

~129 CH (Phenyl, para)

~125 CH (Phenyl, meta)

~121 CH (Phenyl, ortho)

~85 C₅ (Pyrimidine)

This value can vary; it is

generally the most upfield

pyrimidine carbon.

~55 OCH₃ Methoxy group carbons.

The mass spectrum was obtained using Electrospray Ionization (ESI).

m/z Value Ion

276.1 [M+H]⁺ (M = 275.26)

This result corresponds to the protonated molecule, confirming the molecular weight of the

compound.[2][3]

Experimental Protocols
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The following sections detail the methodologies for the synthesis of the compound and the

acquisition of the spectroscopic data.

The synthesis is achieved via the reaction of 2-amino-4,6-dimethoxypyrimidine with phenyl

chloroformate.[2][3]

Materials:

2-Amino-4,6-dimethoxypyrimidine

Phenyl chloroformate

Triethylamine (or N,N-dimethylaniline)

Acetonitrile (or 1,4-dioxane)

Water

Procedure:

A solution of 2-amino-4,6-dimethoxypyrimidine (1 equivalent) is prepared in acetonitrile in a

reaction flask equipped with a stirrer.

Triethylamine (1.3 equivalents) is added to the stirred solution at room temperature.

Phenyl chloroformate (1.3 equivalents) is added dropwise to the mixture.

The reaction mixture is then heated to 60 °C and stirred for approximately 6 hours.

After completion, the reaction is cooled to room temperature.

Water is added to the mixture to precipitate the solid product.

The precipitate is collected by filtration and dried under a vacuum to yield the final product as

a white solid.
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Reactants

Reaction Process Product Isolation

2-Amino-4,6-dimethoxypyrimidine

Mix & Stir at Room Temp.Phenyl Chloroformate

Triethylamine in Acetonitrile

Heat to 60°C for 6h Cool to RT & Add Water Filter Precipitate Dry Under Vacuum
Final Product:

4,6-Dimethoxy-2-
(phenoxycarbonyl)aminopyrimidine

Click to download full resolution via product page

Caption: Synthesis workflow for 4,6-Dimethoxy-2-(phenoxycarbonyl)aminopyrimidine.

This protocol outlines a general procedure for acquiring ¹H and ¹³C NMR spectra for small

organic molecules like the title compound.

Instrumentation:

400 MHz (or higher) NMR Spectrometer

Sample Preparation:

Weigh 5-10 mg of the purified, dry compound.

Transfer the solid to a clean, dry vial.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

Vortex or sonicate the vial until the sample is fully dissolved.

Transfer the solution to a clean NMR tube.
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Data Acquisition:

Insert the sample into the spectrometer.

Tune and shim the instrument to optimize the magnetic field homogeneity.

Acquire a standard ¹H NMR spectrum. Key parameters include spectral width, number of

scans, and relaxation delay.

For ¹³C NMR, use a standard proton-decoupled pulse sequence. A greater number of scans

is typically required due to the lower natural abundance of ¹³C.

This protocol provides a general method for obtaining ESI mass spectra.

Instrumentation:

A mass spectrometer equipped with an Electrospray Ionization (ESI) source, often coupled

with a liquid chromatography (LC) system.

Sample Preparation:

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a

solvent such as methanol or acetonitrile.

Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol,

acetonitrile, and/or water. A small amount of formic acid (0.1%) can be added to the final

solution to promote protonation for positive ion mode.

Ensure the final solution is free of any particulate matter; filter if necessary.

Data Acquisition:

The sample is introduced into the ESI source via direct infusion or through an LC system.

The ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas

temperature) are optimized to achieve a stable spray and maximize the ion signal.
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Mass spectra are acquired in the positive ion mode to detect the [M+H]⁺ ion. The mass

analyzer is scanned over an appropriate m/z range (e.g., 100-500 Da).

Sample Preparation

Spectroscopic Analysis

Data Output

Weigh Purified Compound

Dissolve in Appropriate Solvent
(Deuterated for NMR, Volatile for MS)

Transfer to Analysis Tube/Vial

NMR Spectrometer

NMR Analysis

ESI-MS Spectrometer

MS Analysis

¹H and ¹³C NMR Spectra Mass Spectrum (m/z)

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis (NMR and MS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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